molecular formula C14H11Cl2N5OS2 B2731969 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 886928-22-9

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2731969
CAS No.: 886928-22-9
M. Wt: 400.3
InChI Key: HCOOZISAQYOGQK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 3,5-dichlorophenyl substituent.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS2/c15-8-4-9(16)6-10(5-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-3-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOOZISAQYOGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring , a sulfanyl group , and an acetamide moiety . Its molecular formula is C13H11Cl2N4SC_{13}H_{11}Cl_2N_4S with a molecular weight of approximately 327.43 g/mol . The presence of the thiophene ring enhances its lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The specific compound has shown potential against various pathogens due to its ability to disrupt cellular processes. For instance:

  • Antifungal Activity : Similar triazole derivatives have been documented to inhibit fungal growth effectively.
  • Antibacterial Activity : Studies have reported that derivatives can exhibit high activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The lipophilic nature allows interaction with cellular membranes, leading to permeability changes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence oxidative stress pathways.

Study on Stress-Protective Effects

A study investigated the stress-protective effects of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in white outbred rats. Behavioral tests indicated significant improvements in the psycho-emotional state of the animals subjected to immobilization stress compared to controls treated with Mebicar (Adaptol®). The results highlighted the compound's potential in neuroprotection and stress response modulation .

Anticancer Properties

Another line of investigation focused on the anticancer potential of triazole derivatives. Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamidePhenyl group instead of thiophenAntifungal properties
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamideMethoxy substitutionAntibacterial activity
5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiolDifferent triazole derivativeAntioxidant properties

The unique combination of a thiophene ring and a dichlorophenyl substituent in this compound may enhance its lipophilicity and biological activity compared to other triazole derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Modifications

  • Thiophene vs. Pyridine/Furan Substituents: The thiophen-2-yl group in the target compound distinguishes it from analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () and pyridine-based derivatives (e.g., VUAA1, OLC15 in ). Pyridine-containing analogs (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac, suggesting that nitrogen-rich heterocycles can optimize target binding .

Acetamide Substituent Variations

  • Chlorinated vs. Non-Chlorinated Phenyl Rings: The 3,5-dichlorophenyl group in the target compound contrasts with N-(3,4-dichlorophenyl) () or N-(3-methylphenyl) () derivatives. Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme active sites, as seen in COX-2 inhibition studies . Non-chlorinated analogs, such as N-(4-ethylphenyl) (VUAA1) or N-(4-butylphenyl) (OLC15), were designed for insect Orco modulation, highlighting substituent-dependent specificity .

Triazole N-Substituents

  • Amino Group vs. Alkyl Chains: The 4-amino group on the triazole core is unique compared to 4-allyl () or 4-ethyl () substituents. The amino group’s hydrogen-bonding capacity may improve solubility or receptor affinity, whereas alkyl chains (e.g., allyl) could increase steric bulk, affecting pharmacokinetics .

Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents Biological Activity (Reference)
Target Compound Not reported Not reported 4-amino, 5-thiophen-2-yl, 3,5-dichlorophenyl Hypothesized anti-inflammatory
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide Not reported Not reported 4-amino, 5-pyridin-2-yl, 3-methylphenyl 1.28× diclofenac activity
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 182–184 65 4-allyl, 5-pyridin-2-yl Antimicrobial
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Not reported 60–83 4-amino, 5-furan-2-yl Anti-exudative (10 mg/kg vs. diclofenac)

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